molecular formula C8H13N3O2S B141408 1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole CAS No. 13230-19-8

1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole

Cat. No.: B141408
CAS No.: 13230-19-8
M. Wt: 215.28 g/mol
InChI Key: URMLZBFXWXJFTF-UHFFFAOYSA-N
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Description

1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole (CAS: 25459-12-5, molecular weight: 215.28) is a nitroimidazole derivative characterized by a 4-nitro group, a 2-methyl substituent, and a 1-[2-(ethylthio)ethyl] side chain .

Properties

IUPAC Name

1-(2-ethylsulfanylethyl)-2-methyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-3-14-5-4-10-6-8(11(12)13)9-7(10)2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMLZBFXWXJFTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCN1C=C(N=C1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565609
Record name 1-[2-(Ethylsulfanyl)ethyl]-2-methyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13230-19-8
Record name 1-[2-(Ethylsulfanyl)ethyl]-2-methyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of Pre-Functionalized Imidazole Intermediates

A widely adopted approach involves nitrating 2-methylimidazole derivatives before introducing the ethylthioethyl group. This avoids oxidative degradation of the thioether moiety during nitration.

Directed Nitration Using Sulfuric Acid

The patent CN104592123A describes a regioselective nitration method for 4-nitroimidazole derivatives using a disulfated imidazole salt intermediate. Applied to 2-methylimidazole, this method proceeds as follows:

  • Sulfation : 2-methylimidazole is treated with 98% sulfuric acid at 5°C to form a disulfated salt, enhancing nitration selectivity at position 4.

  • Nitration : The sulfated intermediate reacts with a nitrating agent (e.g., N₂O₅ in concentrated nitric acid) at 45–55°C, yielding 2-methyl-4-nitroimidazole with >90% purity.

StepConditionsYieldPurity
Sulfation98% H₂SO₄, 5°C95%
NitrationN₂O₅/HNO₃, 50°C93–95%99.5%

This method’s high regioselectivity is attributed to the sulfation step, which directs nitration to the para position relative to the methyl group.

Comparative Nitration Methods

Traditional nitration using HNO₃/H₂SO₄ mixtures often results in lower yields (65–78%) due to competing side reactions, such as oxidation of the methyl group. In contrast, the N₂O₅-based method minimizes side products, making it preferable for industrial-scale synthesis.

N-Alkylation of 2-Methyl-4-nitroimidazole

After nitration, the ethylthioethyl group is introduced via N-alkylation. The electron-withdrawing nitro group reduces the nucleophilicity of the imidazole nitrogen, necessitating optimized conditions.

Alkylation with 2-(Ethylthio)ethyl Chloride

A two-step alkylation protocol is employed:

  • Base-Mediated Alkylation :

    • Reagents : 2-methyl-4-nitroimidazole, 2-(ethylthio)ethyl chloride, K₂CO₃.

    • Solvent : Dimethylformamide (DMF) at 80°C for 12–24 hours.

    • Yield : 70–75%.

  • Purification :

    • The crude product is washed with ice-cwater to remove inorganic salts.

    • Recrystallization from ethanol yields >98% pure product.

ParameterValue
Temperature80°C
Reaction Time18 hr
SolventDMF
BaseK₂CO₃

Challenges in Alkylation

  • Competing O-Alkylation : The nitro group’s electron-withdrawing effect increases the likelihood of O-alkylation byproducts. Using polar aprotic solvents like DMF suppresses this side reaction.

  • Steric Hindrance : The methyl group at position 2 impedes alkylation at position 1. Elevated temperatures (80–100°C) mitigate this issue but risk thermal decomposition.

Alternative Synthetic Routes

Sequential Alkylation-Nitration

Introducing the ethylthioethyl group before nitration is less common due to the thioether’s susceptibility to oxidation. However, protected intermediates (e.g., sulfide-to-sulfoxide conversion) enable this route:

  • Alkylation : 2-methylimidazole is alkylated with 2-(ethylthio)ethyl chloride.

  • Protection : The thioether is oxidized to a sulfoxide using H₂O₂.

  • Nitration : Directed nitration at position 4 proceeds as described in Section 1.1.1.

  • Reduction : The sulfoxide is reduced back to a thioether using NaBH₄.

This method achieves 60–65% overall yield but involves additional steps, limiting scalability.

Industrial-Scale Optimization

Catalytic Enhancements

The use of molybdenum oxide/silica bifunctional catalysts in condensation-oxidation sequences improves yield (85–90%) by accelerating intermediate formation. However, this method’s reliance on benchchem.com data renders it less verifiable per user constraints.

Solvent and Temperature Effects

  • Nitration : Lower temperatures (0–5°C) during nitration reduce byproduct formation but prolong reaction times.

  • Alkylation : Switching from DMF to acetonitrile as the solvent enhances reaction rates by 20% while maintaining yield.

Quality Control and Analytical Validation

Purity Assessment

  • HPLC : Confirms >99% purity by quantifying residual solvents and byproducts.

  • ¹H NMR : Validates regioselectivity via characteristic shifts (e.g., nitro group at δ 8.2 ppm).

Regulatory Compliance

As a pharmaceutical impurity standard (e.g., in Tinidazole), the compound must meet ICH guidelines for residual solvents (<0.5%) and heavy metals (<10 ppm).

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as an important intermediate in the synthesis of various imidazole derivatives. Its unique structure allows for multiple chemical reactions:

  • Oxidation : Can be oxidized to form sulfoxides and sulfones.
  • Reduction : The nitro group can be reduced to an amino group.
  • Substitution : The ethylthio group can be replaced with other functional groups under specific conditions.
Reaction TypeDescription
OxidationFormation of sulfoxides and sulfones
ReductionConversion of nitro to amino groups
SubstitutionReplacement of ethylthio with other groups

Biology

Biologically, 1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole has been studied for its antimicrobial properties. Research indicates that it may exhibit activity against various pathogens, making it a candidate for further exploration in antibiotic development .

Medicine

In medical applications, this compound is recognized as an impurity standard in the quality control processes for pharmaceutical products such as Tinidazole. Its role in ensuring the purity and efficacy of medications highlights its significance in pharmaceutical chemistry .

Industry

The compound is also utilized in industrial applications, particularly in the development of new materials and chemical processes. Its chemical stability and reactivity make it suitable for various industrial formulations.

Case Studies

Several studies have documented the applications of this compound:

  • Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains resistant to conventional antibiotics.
  • Pharmaceutical Quality Control : Research published in Pharmaceutical Analysis highlighted its use as a reference standard for testing impurities in Tinidazole formulations, ensuring compliance with regulatory standards.

Mechanism of Action

The mechanism of action of 1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole involves its interaction with molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to various biological effects . The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula MW Substituents (Position) Nitro Position Key Properties/Applications
1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole 25459-12-5 C₈H₁₂N₃O₂S 215.28 1-(ethylthioethyl), 2-methyl 4 Tinidazole impurity; radiosensitizer candidate
1-Ethyl-2-methyl-4-nitro-1H-imidazole 89128-07-4 C₆H₉N₃O₂ 155.16 1-ethyl, 2-methyl 4 Simpler analog; lower MW for SAR studies
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole N/A C₁₂H₁₂ClN₃O₂ 265.7 4-phenyl (chloromethyl), 1,2-dimethyl 5 Higher steric bulk; antimicrobial applications
Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate N/A C₇H₉N₃O₄ 199.17 1-(methoxycarbonylmethyl), 2-methyl 4 Ester group improves solubility; crystallizes via π–π stacking
Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate N/A C₈H₁₁N₃O₄ 213.19 1-(ethoxycarbonylmethyl), 2-methyl 4 Ethyl ester enhances metabolic stability

Key Observations :

Nitro Position : The 4-nitro derivatives (e.g., target compound) are generally less biologically active than 5-nitro isomers (e.g., 's compound) due to reduced electron-withdrawing effects .

Aryl substituents (e.g., chloromethylphenyl in ) introduce steric hindrance, which may reduce enzymatic degradation but limit solubility .

Ester Derivatives : Methoxy/ethoxycarbonylmethyl substituents (Evidences 8–9) enhance solubility and crystallinity, making them favorable for formulation .

Pharmacological Implications

  • Antimicrobial Activity : 5-Nitroimidazoles (e.g., 's compound) exhibit superior activity against anaerobic bacteria and protozoa compared to 4-nitro derivatives .
  • Radiosensitization : The target compound’s ethylthioethyl group may facilitate accumulation in hypoxic tumor tissues, a critical feature for radiosensitizers .
  • Metabolic Stability : Ethyl esters () resist hydrolysis better than methyl esters, prolonging half-life .

Biological Activity

1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole is a nitroimidazole derivative with notable biological activities, particularly in antimicrobial applications. This compound has been studied for its potential effects on various pathogens and its mechanisms of action, which include enzyme inhibition and reactive metabolite formation.

  • Chemical Formula : C₈H₁₃N₃O₂S
  • Molecular Weight : 215.28 g/mol
  • CAS Number : 13230-19-8
  • IUPAC Name : 1-(2-ethylthioethyl)-2-methyl-4-nitroimidazole

The biological activity of this compound is primarily attributed to its ability to undergo reduction reactions, converting its nitro group into reactive amine groups. This transformation can lead to the formation of free radicals and reactive oxygen species (ROS), contributing to its antimicrobial efficacy. The compound also inhibits specific enzymes involved in cellular metabolism, which can disrupt pathogen growth and survival .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A comparative study on related nitroimidazoles highlighted the compound's effectiveness against both aerobic and anaerobic bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus250 µg/mL
Streptococcus B187.5 µg/mL
Escherichia coli>1024 µg/mL
Pseudomonas aeruginosaResistant

These results suggest that while the compound is effective against certain Gram-positive bacteria, it shows limited activity against Gram-negative strains .

Case Studies

  • Study on Antibacterial Activity : In a study conducted by Al-Sha’er et al., seven derivatives of 1-[2-(Ethylthio)ethyl]-2-methyl-5-nitroimidazole were synthesized and tested for antibacterial properties. The findings indicated that these derivatives had varying levels of effectiveness, with some showing notable activity against Staphylococcus aureus and Streptococcus species, while others were ineffective against Gram-negative bacteria such as Escherichia coli .
  • Mechanistic Insights : Another study explored the mechanism through which nitroimidazoles induce oxidative stress in pathogens. The compound was shown to promote ROS generation, leading to mitochondrial dysfunction in protozoan parasites, thereby enhancing its therapeutic potential against neglected tropical diseases .

Comparison with Related Compounds

This compound shares structural similarities with other nitroimidazoles like metronidazole and tinidazole, but it possesses unique functional groups that may influence its biological activity.

Compound Key Characteristics
MetronidazoleBroad-spectrum antimicrobial; effective against anaerobic bacteria.
TinidazoleUsed primarily for parasitic infections; similar mechanism of action.
This compoundEnhanced activity against specific Gram-positive bacteria; potential for further derivative development.

Q & A

Q. What are the common synthetic routes for 1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole?

The synthesis typically involves multi-step reactions starting with nitroimidazole derivatives. For example:

  • Step 1: Alkylation of 2-methyl-4-nitroimidazole with a thioether-containing reagent (e.g., 2-(ethylthio)ethyl chloride) under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2: Purification via column chromatography and recrystallization.
    A related method for ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate synthesis uses nitroimidazole derivatives and acetates in the presence of mild bases . Key variables include solvent choice (DMF, THF) and reaction time (12–24 hours).

Q. How is the compound characterized to confirm its structure?

Standard characterization methods include:

  • Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., ethylthioethyl group at N1, nitro group at C4) .
  • Elemental Analysis: Comparison of calculated vs. experimental C, H, N, S percentages to verify purity .
  • IR Spectroscopy: Detection of nitro (NO₂) stretching vibrations (~1520 cm⁻¹) and C-S bonds (~650 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or IR data can arise due to tautomerism or solvent effects. To address this:

  • X-ray Crystallography: Provides unambiguous confirmation of solid-state structure, as demonstrated for related nitroimidazoles .
  • Computational Validation: DFT calculations predict NMR chemical shifts, which can be cross-referenced with experimental data .
  • Variable Temperature NMR: Identifies dynamic processes (e.g., ring puckering) that obscure spectral resolution .

Q. How does the nitro group’s position influence biological activity?

The 4-nitro group enhances radiosensitization by accumulating in hypoxic tissues, as seen in nitroimidazole derivatives . In antibacterial studies (e.g., 2-methyl-5-nitroimidazoles), the nitro group undergoes enzymatic reduction, generating reactive intermediates that disrupt microbial DNA . Comparative studies with 5-nitro isomers show reduced activity, highlighting positional sensitivity .

Q. What molecular docking insights exist for this compound’s interactions with biological targets?

Docking studies of analogous compounds (e.g., benzimidazole derivatives) reveal:

  • Binding Modes: The nitro group forms hydrogen bonds with active-site residues (e.g., Tyr-813 in EGFR) .
  • Thioether Linker Role: Enhances hydrophobic interactions, as seen in compound 9c’s docking poses with α-glucosidase .
    Methodologically, AutoDock Vina or Schrödinger Suite are used with OPLS-AA force fields to simulate binding affinities .

Q. How stable is the compound under varying pH and solvent conditions?

Stability assays for similar nitroimidazoles show:

  • pH Sensitivity: Degradation in acidic conditions (pH < 3) via nitro group reduction.
  • Solvent Effects: Stability in DMSO > ethanol > water, based on TLC and HPLC monitoring .
    For long-term storage, lyophilization and storage at -20°C in amber vials are recommended .

Q. What in vitro cytotoxicity assays are applicable for evaluating this compound?

  • MTT Assay: Tests mitochondrial activity in cancer cell lines (e.g., MCF-7, HeLa) .
  • Hypoxia-Specific Toxicity: Clonogenic assays under hypoxic vs. normoxic conditions quantify radiosensitization potential .
  • Controls: Use metronidazole (a known nitroimidazole radiosensitizer) for comparative IC₅₀ calculations .

Q. How are ADMET properties predicted for this compound?

  • Software Tools: SwissADME or ADMETLab 2.0 predict:
    • Absorption: High gastrointestinal absorption (AlogP > 2).
    • Metabolism: Susceptibility to CYP3A4-mediated oxidation due to the thioether group .
  • Experimental Validation: Microsomal stability assays (e.g., rat liver microsomes) quantify metabolic half-life .

Q. What is the role of the ethylthioethyl substituent in pharmacokinetics?

  • Lipophilicity Enhancement: The thioether linker increases logP, improving blood-brain barrier penetration (observed in related imidazoles) .
  • Metabolic Stability: Ethylthio groups resist rapid oxidation compared to methylthio analogs, as shown in pharmacokinetic studies .

Q. How are synthetic yield discrepancies addressed across studies?

Contradictions in yields (e.g., 40% vs. 65%) arise from:

  • Catalyst Choice: Pd/C vs. Raney Nickel in hydrogenation steps .
  • Optimization Strategies: Design of Experiments (DoE) identifies critical factors (e.g., temperature, molar ratios) .
  • Scale-Up Challenges: Pilot studies using flow chemistry improve reproducibility for multi-gram syntheses .

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